N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 3,5-dimethyl-1,2-oxazole moiety. Its structural uniqueness lies in the combination of electron-donating methoxy groups and the rigid oxazole heterocycle, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-13-7-11(19-3)5-6-14(13)20-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
UXHYONDUIKCPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring with methoxy substituents can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, biological activities, and relevant case studies.
Anticancer Potential
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The oxazole ring may enhance these activities through its electron-withdrawing properties, stabilizing reactive intermediates within biological systems.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of related compounds against A-431 (human epidermoid carcinoma) and Jurkat (T lymphocyte) cell lines. The results revealed that modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with methoxy and dimethyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship (SAR) applicable to this compound.
Antimicrobial Activity
The potential antimicrobial activity of this compound can be inferred from studies on similar structures that have shown effectiveness against both Gram-positive and Gram-negative bacteria. SAR analyses indicate that specific functional groups are crucial for enhancing antimicrobial activity.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for enzymes involved in cancer metabolism. Similar compounds have been shown to inhibit protein kinases and other enzymes critical for tumor growth and proliferation.
Comparative Table of Biological Activities
| Activity Type | Mechanism Description |
|---|---|
| Anticancer | Induces apoptosis; causes cell cycle arrest |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits key enzymes in cancer metabolism |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Heterocyclic Core
Benzothiazole-Based Analogs
Several benzothiazole-containing analogs share the 2,5-dimethoxyphenylacetamide backbone but differ in the heterocyclic substituents. For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29 in ):
- Key Differences : Replaces the oxazole ring with a benzothiazole core bearing a trifluoromethyl group at position 4.
- Synthesis : Prepared via microwave-assisted coupling (150°C, 7 min) with a yield of 31% .
- Physical Properties : Melting point 146–147°C; NMR data indicate distinct aromatic proton environments due to electron-withdrawing CF₃ and methoxy groups .
- Impact of CF₃ : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dimethyloxazole moiety in the target compound .
Other benzothiazole derivatives (e.g., chloro-, bromo-, or methoxy-substituted variants listed in and ) exhibit further variations in solubility and reactivity. For instance, halogen substituents (Cl, Br) may increase molecular weight and polarizability, while methoxy groups could improve water solubility .
Oxazole and Thiazole Derivatives
Physicochemical Properties
Table 1: Comparative Data for Selected Acetamide Derivatives
Electronic and Steric Effects
- Steric Hindrance : Bulky substituents on the heterocycle (e.g., trifluoromethyl in benzothiazole derivatives) may reduce conformational flexibility, impacting biological activity or crystallization behavior .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethoxyphenyl group and an oxazole ring, which are significant in determining its biological activity.
Neuropharmacological Effects
The oxazole moiety is often associated with neuroactive properties. Compounds containing oxazole rings have been studied for their effects on neurotransmitter systems. For example, some oxazole derivatives have been shown to modulate glutamate receptors , which could imply that this compound might influence neurochemical pathways relevant to neurodegenerative diseases or mood disorders.
The proposed mechanisms for the biological activity of compounds similar to this compound include:
- Topoisomerase Inhibition : Similar compounds have been identified as topoisomerase inhibitors, which play a crucial role in DNA replication and transcription .
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
- Neurotransmitter Modulation : The ability to interact with neurotransmitter receptors may contribute to both neuroprotective and neurotoxic effects depending on the context of use .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
These findings highlight the potential for this compound to exhibit similar biological activities based on its chemical structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 3,5-dimethyl-1,2-oxazole-4-acetic acid with 2,5-dimethoxyaniline using coupling agents like EDCI/HOBt in DMF. Acetic anhydride-mediated acetylation under reflux (e.g., 30 minutes at 80°C) is also employed for analogous acetamide derivatives . Purification typically involves recrystallization from ethanol or chromatographic methods.
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, with C–H⋯O interactions stabilizing the lattice ). Complementary techniques include H/C NMR (to verify methoxy and oxazole substituents) and HRMS for molecular weight confirmation. IR spectroscopy can validate carbonyl (1650–1700 cm) and aromatic C–O stretches .
Q. What solvent systems are optimal for stabilizing this compound in solution?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred for dissolution due to the compound’s limited solubility in water. For biological assays, dimethylacetamide (DMA) or ethanol/water mixtures (≤5% v/v) are recommended to avoid aggregation. Stability studies should monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity () measurements. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding poses, leveraging crystallographic data from analogous oxazole-containing ligands (e.g., benzimidazole derivatives in PDB: 2LO ). Functional assays (e.g., kinase inhibition) should include positive controls (staurosporine) and dose-response curves (IC determination) .
Q. What strategies resolve contradictions in bioactivity data across studies with structurally similar compounds?
- Methodological Answer : Discrepancies may arise from substituent effects on the oxazole ring or methoxy groups. Perform comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., replacing 3,5-dimethyloxazole with 3-methyl-5-phenyl variants). Validate hypotheses using 2D/3D-QSAR models (e.g., CoMFA) trained on datasets from literature (e.g., benzothiophene acetamides ). Cross-reference cytotoxicity data (MTT assays) to rule out nonspecific effects .
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Improve yields by optimizing stoichiometry (1.2–1.5 eq of acylating agent) and reaction time (monitored via TLC). Microwave-assisted synthesis (100°C, 20 minutes) enhances efficiency for analogous acetamides. Catalytic additives like DMAP (5 mol%) accelerate acetylation. Post-reaction workup with activated charcoal removes colored impurities, increasing purity to >98% .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics (GROMACS) simulations assess membrane penetration (e.g., POPC bilayers). For metabolic stability, in silico cytochrome P450 metabolism prediction (Meteor Nexus) identifies potential oxidation sites (e.g., methoxy demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
